molecular formula C12H17NO2 B12426773 Ciclopirox-d11

Ciclopirox-d11

Cat. No.: B12426773
M. Wt: 218.34 g/mol
InChI Key: SCKYRAXSEDYPSA-WOHCQCBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ciclopirox-d11 is a deuterium-labeled derivative of Ciclopirox, a synthetic antifungal agent. This compound is primarily used as an internal standard for the quantification of Ciclopirox in various analytical applications. Ciclopirox itself is known for its broad-spectrum antifungal, antibacterial, and anti-inflammatory properties, making it a valuable compound in both clinical and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ciclopirox-d11 typically involves the incorporation of deuterium into the Ciclopirox molecule. One common method is the reaction of β-D-glucuronic acid ester with Ciclopirox containing a deuterium isotope. This process is carried out using organic synthesis techniques under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced synthesis equipment to ensure the consistent incorporation of deuterium into the Ciclopirox molecule. The final product is then purified and characterized to confirm its isotopic labeling and chemical purity .

Chemical Reactions Analysis

Types of Reactions

Ciclopirox-d11, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ciclopirox can lead to the formation of hydroxylated derivatives, while reduction can produce dehydroxylated forms .

Scientific Research Applications

Ciclopirox-d11 has a wide range of scientific research applications, including:

Mechanism of Action

Ciclopirox-d11 exerts its effects through mechanisms similar to those of Ciclopirox. The primary mechanism involves the inhibition of iron-dependent enzymes by chelating trivalent metal cations. This inhibition disrupts essential enzymatic processes within fungal cells, leading to their death. Additionally, Ciclopirox exhibits antibacterial and anti-inflammatory properties by interfering with various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it an invaluable tool in analytical chemistry. The incorporation of deuterium allows for precise quantification and tracking of Ciclopirox in various biological and chemical systems. This isotopic labeling also provides insights into the metabolic and pharmacokinetic properties of Ciclopirox, enhancing its utility in research and development .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

218.34 g/mol

IUPAC Name

1-hydroxy-4-methyl-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pyridin-2-one

InChI

InChI=1S/C12H17NO2/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3/i2D2,3D2,4D2,5D2,6D2,10D

InChI Key

SCKYRAXSEDYPSA-WOHCQCBNSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=CC(=CC(=O)N2O)C)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)O

Origin of Product

United States

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